2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Substitution Reactions: Introduction of the ethoxyphenyl group can be done via electrophilic aromatic substitution.
Amidation: The final step involves the formation of the carboxamide group by reacting the quinoline derivative with 3-methylpyridin-2-amine under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution, especially at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylquinoline-4-carboxamide
- 2-(4-methoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide
- 2-(4-chlorophenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide
Uniqueness
2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with molecular targets compared to similar compounds.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-N-(3-methylpyridin-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c1-3-29-18-12-10-17(11-13-18)22-15-20(19-8-4-5-9-21(19)26-22)24(28)27-23-16(2)7-6-14-25-23/h4-15H,3H2,1-2H3,(H,25,27,28) |
InChI Key |
XBXWMNSHEPJEIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C=CC=N4)C |
Origin of Product |
United States |
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